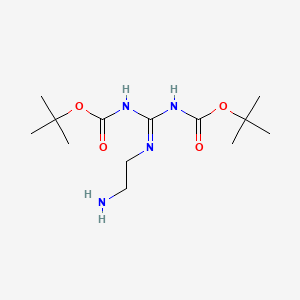

2-(2-Aminoethyl)-1,3-di-Boc-guanidine

Vue d'ensemble

Description

2-(2-Aminoethyl)-1,3-di-Boc-guanidine, also known as 2-Boc-AEG, is an organic compound used in various scientific research applications. It is a primary amine derivative of guanidine, which is known for its ability to form strong hydrogen bonds. This compound has been used in a variety of biochemical and physiological experiments, and its unique properties have made it useful in many different fields. It has been used in the synthesis of peptides, as a reagent for the preparation of polymers networks, and in the study of protein-protein interactions.

Applications De Recherche Scientifique

Chemical Synthesis and Modification

Synthesis Methods : Improved methods for preparing bis-Boc protected guanidines, including 2-(2-Aminoethyl)-1,3-di-Boc-guanidine, have been developed using N,N′-di-(tert-butoxycarbonyl)thiourea in the presence of mercuric chloride. This method is efficient for amino compounds that are highly deactivated either sterically or electronically (Kim & Qian, 1993).

Modification of Guanidine Group : An easy method for modifying the guanidine group in peptidic ligands has been described, highlighting the selective modulation of subtypes in RGD-binding integrin ligands. This involves using tailor-made precursor molecules for synthesizing terminally alkylated and acetylated guanidine groups (Kapp, Fottner, & Kessler, 2017).

Catalysis and Organic Chemistry

Catalysis for Protection of Amino Groups : Guanidine hydrochloride has been used as an organocatalyst for the chemoselective N-Boc protection of the amine moiety in various compounds, achieving selective mono-N-Boc protection of diamines and chemoselective protection of hydroxylamines (Jahani et al., 2011).

Synthesis of Carbonyl 2-Amino-Pyrimidines : The compound has been utilized in a one-pot approach for synthesizing carbonyl 2-amino-pyrimidines from 1,3-diynes and guanidine, proving to be a tandem regioselective heterocyclization of 1,3-diynes with guanidine (Zhang, Zhao, & Zhao, 2015).

Bioorganic Chemistry and Materials Science

Antimicrobial Material Synthesis : The synthesis of lipidated 2-vinyl-4,4-dimethyl-5-oxazolone (VDM) oligomers using 2-(2-Aminoethyl)-1,3-di-Boc-guanidine has been reported, where these oligomers function as a versatile platform for generating antimicrobial materials. Their activities against bacteria and fungi were evaluated, demonstrating potential in antimicrobial applications (Grace et al., 2019).

Synthesis of Novel Hydroxylamine-Containing Analogues : This compound has been used in the synthesis of hydroxylamine-containing analogues of 1-guanidino-7-aminoheptane (GC7), acting as an inhibitor of deoxyhypusine synthase. The novel synthesis demonstrated the potential for investigating the interaction of these analogues with the active site of the enzyme (Khomutov et al., 2016).

Mécanisme D'action

Target of Action

Compounds similar to “2-(2-Aminoethyl)-1,3-di-Boc-guanidine” often interact with proteins or enzymes in the body. These could include receptors on the surface of cells or enzymes involved in critical biochemical pathways .

Mode of Action

The compound might bind to its target, altering the target’s normal function. This could inhibit or enhance the target’s activity, leading to changes in cellular function .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, if the target is an enzyme involved in a metabolic pathway, the compound’s interaction could alter the production of certain metabolites .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition can influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Propriétés

IUPAC Name |

tert-butyl N-[N'-(2-aminoethyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N4O4/c1-12(2,3)20-10(18)16-9(15-8-7-14)17-11(19)21-13(4,5)6/h7-8,14H2,1-6H3,(H2,15,16,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKQKBELHRNEGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCN)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10451044 | |

| Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |

CAS RN |

203258-44-0 | |

| Record name | 2-(2-Aminoethyl)-1,3-di-Boc-guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10451044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1,1'-Bipyrrole]-2,2',5,5'-tetraone](/img/structure/B1588774.png)

![6-Phenylbenzo[d]isoxazol-3-amine](/img/structure/B1588786.png)